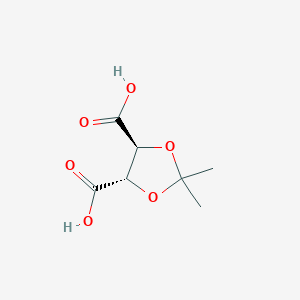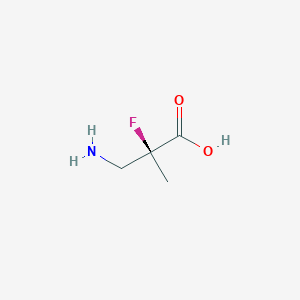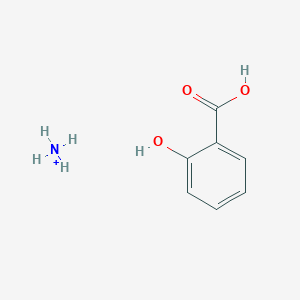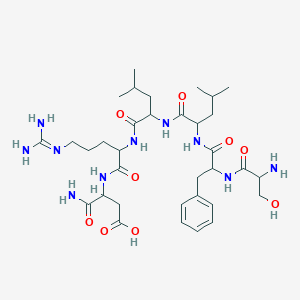
(3S,6S,9S,12S,15S,18S)-18-Amino-15-benzyl-3-carbamoyl-6-(3-guanidinoPropyl)-19-hydroxy-9,12-diisobutyl-5,8,11,14,17-pentaoxo-4,7,10,13,16-pentaazanonadecan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-SER-PHE-LEU-LEU-ARG-ASN-NH2 is a peptide consisting of the amino acids serine, phenylalanine, leucine, leucine, arginine, and asparagine, with an amide group at the C-terminus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-LEU-LEU-ARG-ASN-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield peptides with altered sequences and functionalities .
Applications De Recherche Scientifique
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Acts as a selective agonist for protease-activated receptor 1 (PAR-1), making it valuable in studying receptor activation and signaling pathways.
Medicine: Investigated for its role in thrombin receptor activation, which is crucial in blood coagulation and platelet aggregation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR-1.
Mécanisme D'action
The peptide H-SER-PHE-LEU-LEU-ARG-ASN-NH2 exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation involves the cleavage of the receptor’s extracellular domain, exposing a new N-terminus that acts as a tethered ligand. This ligand then binds intramolecularly to the receptor, initiating intracellular signaling pathways. These pathways include the activation of G-proteins and subsequent downstream effects such as calcium mobilization and changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-SER-PHE-LEU-LEU-ARG-ASN-OH: Similar structure but lacks the amide group at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: Contains an additional proline residue at the C-terminus.
H-SER-PHE-LEU-LEU-ARG-ASN-GLY-NH2: Contains an additional glycine residue at the C-terminus.
Uniqueness
H-SER-PHE-LEU-LEU-ARG-ASN-NH2: is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its binding affinity and specificity for PAR-1. This makes it a valuable tool in research focused on thrombin receptor activation and related signaling pathways .
Propriétés
Formule moléculaire |
C34H56N10O9 |
|---|---|
Poids moléculaire |
748.9 g/mol |
Nom IUPAC |
4-amino-3-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39) |
Clé InChI |
HZVWQIJWKQDCFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
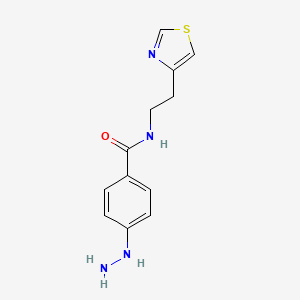

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

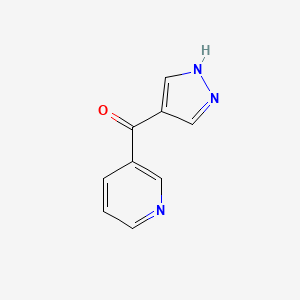
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

